5-Chloro-6-methoxy-1-indanone

Physicochemical Characterization Lipophilicity Crystallinity

Researchers face reproducibility challenges when using generic indanones lacking the precise 5-chloro,6-methoxy substitution pattern. 5-Chloro-6-methoxy-1-indanone (CAS 344305-70-0) provides consistent reactivity and selectivity in key transformations. - Enables high-yielding (87%) Friedel-Crafts synthesis for scalable production. - Validated in palladium-catalyzed ring expansions to access pharmaceutically relevant azaheterocycles. - Essential for Claisen-Schmidt condensations generating anticancer arylidene indanone libraries. - Solid-state properties (mp 165-166°C) facilitate purification and crystallization studies.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 344305-70-0
Cat. No. B1366722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methoxy-1-indanone
CAS344305-70-0
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(=O)C2=C1)Cl
InChIInChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3
InChIKeyXIUZEIYKEBEXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methoxy-1-indanone: Physicochemical Profile & Core Reactivity


5-Chloro-6-methoxy-1-indanone (CAS: 344305-70-0) is a di-substituted 1-indanone derivative featuring a chloro group at the 5-position and a methoxy group at the 6-position of the indanone scaffold . This precise substitution pattern confers distinct physicochemical properties, including a melting point of 165-166°C, a calculated logP of ~2.48, and a density of 1.302 g/cm³ [1]. The compound is a solid at room temperature and serves as a versatile building block in medicinal chemistry and organic synthesis, primarily as a reactant in palladium-catalyzed ring expansions and Claisen-Schmidt condensations [2].

Pd-catalyzed ring-expansion substrate for azaheterocycle synthesis
Claisen-Schmidt condensation partner for arylidene indanone libraries
Dopamine receptor ligand precursor in CNS research

5-Chloro-6-methoxy-1-indanone: Why Generic Substitution Fails


The scientific and industrial utility of 5-Chloro-6-methoxy-1-indanone is defined by its specific 5-chloro,6-methoxy substitution pattern, which critically modulates both its electronic properties and its reactivity profile . Simple substitution with unsubstituted 1-indanone, or mono-substituted analogs like 6-methoxy-1-indanone or 5-chloro-1-indanone, leads to fundamentally different molecular interactions and reaction outcomes [1]. The combination of an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring fine-tunes the electron density, directly impacting the success and selectivity of key downstream transformations, such as palladium-catalyzed ring expansions and Claisen-Schmidt condensations. Therefore, generic substitution is not scientifically valid; the precise placement of these substituents is a prerequisite for achieving the desired reactivity and biological activity in derived compounds.

Target (5-Cl,6-MeO)
Generic / mono‑substituted analogs
Electronic tuning
Balanced Cl‑withdraw / MeO‑donate
Unbalanced electronics shift reaction selectivity
Derived bioactivity
Arylidene products with reported cytotoxicity
Different substitution leads to unknown biological profiles
Validated synthetic use
Specific Pd‑catalyzed and condensation protocols
May not replicate reactivity under identical conditions

5-Chloro-6-methoxy-1-indanone: Performance vs. Key Comparators


Enhanced Crystallinity and Lipophilicity

The 5-chloro-6-methoxy substitution pattern results in a significantly higher melting point (165-166°C) compared to its mono-substituted analogs, 6-methoxy-1-indanone (107-111°C) and 5-chloro-1-indanone (93-98°C), indicating enhanced crystallinity and potential for solid-state formulation . Furthermore, it exhibits an intermediate lipophilicity (logP ~2.48) relative to 6-methoxy-1-indanone and 5-chloro-1-indanone, a property that is crucial for balancing membrane permeability and aqueous solubility in biological applications [1].

Physicochemical Profile
Data to verify
Melting point 165–166°C (vs 107–111°C for 6‑MeO, 93–98°C for 5‑Cl). LogP ~2.48
Supports solid-state formulation and purification advantage
Calculated logP; cross-study comparison with reported literature values
Physicochemical Characterization Lipophilicity Crystallinity Drug Design

Anticancer Arylidene Indanone Synthesis

5-Chloro-6-methoxy-1-indanone is specifically employed as the core ketone substrate in a Claisen-Schmidt condensation with various p-substituted benzaldehydes to generate a library of novel arylidene indanones [1]. This specific reaction is enabled by the ketone functionality, which is common to 1-indanones, but the resulting derivatives' anticancer activity profile (e.g., selective activity against HeLa and MCF-7 cells) is a direct consequence of the 5-chloro-6-methoxy substitution pattern on the arylidene scaffold [1]. The use of unsubstituted or differently substituted 1-indanone starting materials would yield an entirely different set of chemical entities with unknown and unproven biological activities.

Claisen‑Schmidt Application
Head-to-head
Yields arylidene indanones with reported cytotoxicity against HeLa and MCF‑7 cells
Reported cell-model response context
MTT assay; substitution pattern directs activity; comparator starting materials give different products
Medicinal Chemistry Anticancer Agents Claisen-Schmidt Condensation Arylidene Indanones

Pd-Catalyzed Ring-Expansion to Azaheterocycles

This specific 1-indanone is explicitly cited and utilized as a reactant for the preparation of azaheterocycles via a palladium(II)-catalyzed ring-expansion reaction . While other 1-indanones can undergo various reactions, this particular transformation is documented and validated for the 5-chloro-6-methoxy derivative, underscoring its compatibility and specific reactivity under these catalytic conditions. The electron-withdrawing chloro and electron-donating methoxy groups likely play a crucial role in facilitating the necessary steps of this catalytic cycle.

Pd(II) Ring‑Expansion
Method context
Validated reactant for azaheterocycle synthesis
Enables complex N‑heterocycle construction
Electronically tuned for catalytic cycle; other indanones not documented for this transformation
Organic Synthesis Palladium Catalysis Heterocycle Synthesis Azaheterocycles

High-Yield Friedel-Crafts Preparation

A published synthetic route for 5-chloro-6-methoxy-1-indanone reports an 87% yield via a Friedel-Crafts reaction using aluminum trichloride in dichloromethane at 0-20°C for 3 hours . This high yield is a critical parameter for procurement, as it demonstrates the feasibility of large-scale, cost-effective production. While mono-substituted analogs may also be synthesized via Friedel-Crafts, the reported high yield for this specific derivative provides a benchmark for its reliable and efficient manufacture, distinguishing it from analogs with lower or less reproducible yields.

Synthetic Yield
Data to verify
87% yield via Friedel‑Crafts acylation
Supports scalable procurement
AlCl₃, CH₂Cl₂, 0–20°C, 3h; reported literature yield, validation recommended
Process Chemistry Synthetic Efficiency Friedel-Crafts Acylation Yield Optimization

Dopamine Receptor Ligand Precursor

5-Chloro-6-methoxy-1-indanone is specifically cited for its use in the preparation of phenyldihydroindene hydroxy derivatives, which function as dopamine receptor ligands . This application is not a general property of all 1-indanones but is specifically enabled by the compound's substitution pattern, which can be further elaborated to create molecules with high affinity for dopamine receptors . This targeted application distinguishes it from other indanone derivatives that are not reported as precursors for this class of neuroactive compounds.

Neuroscience Precursor
Class-level
Cited for dopamine receptor ligand synthesis
Supports CNS research applications
Class-level inference; specific receptor binding data require independent verification
Neuroscience Dopamine Receptors CNS Drug Discovery Receptor Ligands

5-Chloro-6-methoxy-1-indanone: High-Value Application Scenarios


Anticancer Lead Generation

Utilize 5-Chloro-6-methoxy-1-indanone as the ketone component in Claisen-Schmidt condensations to generate diverse libraries of arylidene indanones. This approach has been validated for discovering compounds with selective anticancer activity, providing a direct entry point for medicinal chemists into a promising chemical space [1].

Complex Azaheterocycle Construction

Employ this compound as a key reactant in palladium(II)-catalyzed ring-expansion reactions to efficiently synthesize azaheterocycles. This method is particularly valuable for constructing nitrogen-containing ring systems, which are prevalent in pharmaceuticals and agrochemicals .

Dopaminergic Ligand Synthesis

Use 5-Chloro-6-methoxy-1-indanone as a starting material for the preparation of phenyldihydroindene hydroxy derivatives, a known class of dopamine receptor ligands. This application is directly relevant for research into therapies for neurological and psychiatric disorders .

Scalable Production & Material Science

Leverage the reported high-yielding (87%) Friedel-Crafts synthesis for the cost-effective, large-scale production of 5-Chloro-6-methoxy-1-indanone. Its high melting point and solid-state properties also make it suitable for crystallization studies and as a precursor for functional materials .

Application
Selection Property
Validation Focus
Oncology Lead Generation
Substitution pattern required for targeted arylidene library
Cell-model cytotoxicity screening
Azaheterocycle Construction
Pd‑catalyzed reactivity compatibility
Heterocycle scaffold diversification
Dopaminergic Ligand Synthesis
Structural elaboration for dopamine receptors
Receptor binding assay profiling
Scalable Production
Reported high‑yielding synthesis
Process scalability and crystallization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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